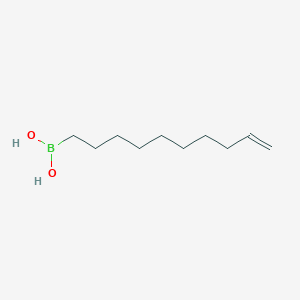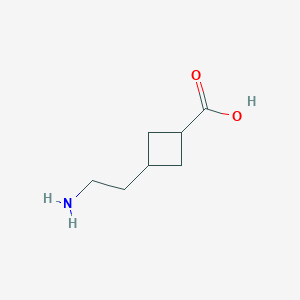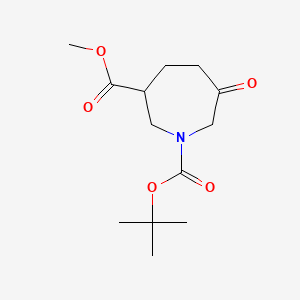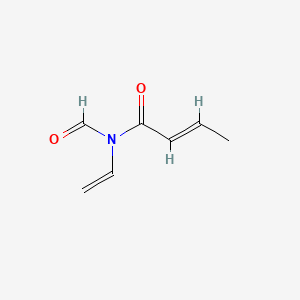
5-(2-Aminoethoxy)pyridine-3-carboxylicaciddihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-aminoethoxy)pyridine-3-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of an aminoethoxy group attached to the pyridine ring, which is further substituted with a carboxylic acid group. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-aminoethoxy)pyridine-3-carboxylic acid dihydrochloride typically involves the reaction of 5-hydroxy-3-pyridinecarboxylic acid with 2-aminoethanol under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of 5-(2-aminoethoxy)pyridine-3-carboxylic acid dihydrochloride may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-aminoethoxy)pyridine-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(2-aminoethoxy)pyridine-3-carboxylic acid dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-(2-aminoethoxy)pyridine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-dimethylaminoethoxy)pyridine-3-carboxylic acid dihydrochloride
- 5-(2-methoxyethoxy)pyridine-3-carboxylic acid dihydrochloride
- 5-(2-ethoxyethoxy)pyridine-3-carboxylic acid dihydrochloride
Uniqueness
5-(2-aminoethoxy)pyridine-3-carboxylic acid dihydrochloride is unique due to the presence of the aminoethoxy group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and ability to form hydrogen bonds, making it a valuable intermediate in various chemical and biological applications.
Propriétés
Formule moléculaire |
C8H12Cl2N2O3 |
|---|---|
Poids moléculaire |
255.10 g/mol |
Nom IUPAC |
5-(2-aminoethoxy)pyridine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C8H10N2O3.2ClH/c9-1-2-13-7-3-6(8(11)12)4-10-5-7;;/h3-5H,1-2,9H2,(H,11,12);2*1H |
Clé InChI |
AJSSASVQNSHYMS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1OCCN)C(=O)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate](/img/structure/B13465855.png)

![1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13465869.png)

![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride](/img/structure/B13465880.png)

![3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one](/img/structure/B13465893.png)
![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid](/img/structure/B13465894.png)

![9-Oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13465903.png)
![(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B13465912.png)
![[4-(2-Aminoethyl)cyclohexyl]methanol](/img/structure/B13465916.png)


